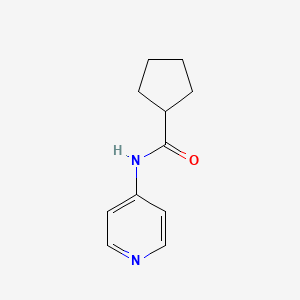

N-(pyridin-4-yl)cyclopentanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-4-ylcyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(9-3-1-2-4-9)13-10-5-7-12-8-6-10/h5-9H,1-4H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAMCNHBQZPMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformation, and Intermolecular Interactions of N Pyridin 4 Yl Cyclopentanecarboxamide

Conformational Analysis of the Cyclopentane (B165970) and Amide Linker

The cyclopentane moiety of N-(pyridin-4-yl)cyclopentanecarboxamide is not planar. A planar conformation would necessitate C-C-C bond angles of 108°, close to the ideal tetrahedral angle of 109.5°, but would result in significant torsional strain due to the eclipsing of all hydrogen atoms. maricopa.edu To alleviate this strain, the ring puckers into non-planar conformations. dalalinstitute.com The two most recognized conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). scribd.com In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. The half-chair conformation has three adjacent atoms in a plane, with the other two displaced on opposite sides of the plane. scribd.com These conformations rapidly interconvert through a low-energy process known as pseudorotation, with a minimal energy barrier. scribd.com

The amide linker (-CO-NH-) connecting the cyclopentane ring to the pyridine (B92270) ring introduces a degree of rigidity. The C-N bond of the amide has a significant partial double bond character due to resonance, which restricts rotation around it. This generally leads to a planar amide group. The orientation of the cyclopentane ring relative to this planar amide group and the subsequent orientation of the pyridine ring are key conformational parameters. The flexibility of the molecule arises from the rotation around the C-C bond connecting the cyclopentane to the carbonyl group and the C-N bond connecting the amide nitrogen to the pyridine ring.

| Feature | Description | Reference |

| Cyclopentane Conformation | Non-planar, primarily adopting envelope and half-chair forms to minimize torsional strain. | scribd.com, dalalinstitute.com, maricopa.edu |

| Interconversion | Rapid pseudorotation between conformations with a low energy barrier. | scribd.com |

| Amide Linker | Largely planar due to resonance, restricting free rotation around the C-N bond. | |

| Key Rotatable Bonds | 1. Cyclopentyl-Carbonyl (C-C) 2. Amide Nitrogen-Pyridine (C-N) |

Pyridine Ring Orientation and Potential Tautomerism

A significant chemical consideration for the N-(pyridin-4-yl)amido group is the possibility of amide-imidol tautomerism. While amides generally exist predominantly in the keto form, the N-pyridyl substituent introduces the possibility of an iminol tautomer, N-(pyridin-4-yl)cyclopentanecarboximidic acid. However, studies on related N-acylaminopyridines have shown that they exist almost exclusively in the amide (keto) form in various solvents. psu.edu This preference is analogous to the well-established keto-enol tautomerism in 4-hydroxypyridine, which strongly favors the pyridone (keto) form in most solvents due to the aromaticity and the strength of the C=O double bond. chemtube3d.com The stability of the amide tautomer is further reinforced by its ability to form strong intermolecular hydrogen bonds.

| Tautomeric Form | Structural Feature | Stability | Reference |

| Amide (Keto) Form | -C(=O)-NH- | Predominant and more stable form. | psu.edu, chemtube3d.com |

| Imidol (Enol) Form | -C(OH)=N- | Minor tautomer, generally not significantly populated. | psu.edu |

Molecular Features Enabling Hydrogen Bonding and π-Stacking Interactions

The molecular structure of this compound is rich in features that facilitate non-covalent interactions, which are crucial in determining its solid-state packing and interactions in a biological context.

Hydrogen Bonding: The molecule possesses key sites for hydrogen bonding. khanacademy.org The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). scirp.org Furthermore, the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. scirp.org This combination allows for the formation of robust intermolecular hydrogen-bonding networks. For instance, a common motif in related pyridyl amides is the formation of a chain or dimer where the N-H of one molecule donates a hydrogen bond to the pyridyl nitrogen of an adjacent molecule. scirp.org Another possibility is the formation of amide-to-amide hydrogen bonds, creating R2(8) graph-set motifs. researchgate.net The cooperative nature of these bonds can lead to highly ordered supramolecular structures. nih.gov

π-Stacking Interactions: The electron-deficient pyridine ring is capable of engaging in π-π stacking interactions. mdpi.com These interactions are a form of non-covalent bonding that helps to stabilize the association of aromatic rings. The stacking can occur in a face-to-face or offset (displaced) fashion. Offset stacking is often favored as it minimizes electrostatic repulsion. rsc.org Additionally, the amide group itself has a π-system, and interactions between the amide π-system and the pyridine ring of an adjacent molecule (amide-heteroarene stacking) are also possible and have been shown to be energetically significant. rsc.orgnih.gov These interactions are influenced by the electrostatic potential of the participating rings, with the polarized amide group favorably interacting with the π-system of the heteroarene. nih.gov

| Interaction Type | Participating Groups | Potential Motifs | Reference |

| Hydrogen Bonding | N-H (donor), C=O (acceptor), Pyridine-N (acceptor) | Chains (N-H···N_pyridyl), Dimers (N-H···O=C) | scirp.org, researchgate.net |

| π-Stacking | Pyridine ring, Amide π-system | Pyridine-Pyridine (face-to-face or offset), Amide-Pyridine | nih.gov, rsc.org, mdpi.com |

Stereochemical Considerations and Enantiomeric Research Perspectives

The cyclopentane ring in this compound is achiral. However, if the cyclopentane ring were to be substituted, a chiral center could be introduced, leading to the existence of enantiomers. For the parent compound, stereochemical considerations are less prominent.

Future research could explore the synthesis and properties of chiral derivatives of this molecule. Introducing a chiral center, for example, by using a substituted cyclopentanecarboxylic acid, would result in enantiomers. The differential interaction of these enantiomers with chiral environments, such as biological macromolecules, would be of significant interest. Asymmetric synthesis controlled by π-stacking interactions has been demonstrated in other systems and could be a viable strategy for producing enantiomerically pure derivatives. mdpi.comnih.gov The study of such enantiomers could elucidate the stereochemical requirements for any potential biological activity and would be a critical step in the development of stereospecific applications.

Pharmacological Targets and Biological Modulatory Activities: Insights from N Pyridin 4 Yl Cyclopentanecarboxamide and Its Structural Analogs

Ligand-Target Interaction Studies

The following sections detail the binding and inhibitory activities of N-(pyridin-4-yl)cyclopentanecarboxamide and its structural analogs against several key proteins.

5-Lipoxygenase Activating Protein (FLAP) Binding Assessment

Based on available scientific literature, there is no significant information detailing the direct binding assessment of this compound or its close structural analogs with the 5-Lipoxygenase Activating Protein (FLAP). Further research is required to determine if any interaction exists.

Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition in Analogs

Structural analogs of this compound have been investigated as potential inhibitors of Phosphoinositide 3-Kinases (PI3Ks). A series of compounds featuring a 2-(pyridin-4-yl)quinazolin-4(3H)-one scaffold, which incorporates the key pyridin-4-yl moiety, were synthesized and evaluated for their anticancer properties. researchgate.net Within this series, certain compounds demonstrated significant antiproliferative activity against selected cancer cell lines. researchgate.net For instance, one analog, compound 9 in the study, showed notable activity against the HePG-2 liver cancer cell line. researchgate.net Docking studies suggested that these compounds have promising binding affinities, fitting within the active site of PI3K in a manner comparable to known ligands. researchgate.net This indicates that the pyridinyl-containing quinazolone scaffold is a promising framework for the development of novel PI3K inhibitors. researchgate.net

Table 1: Activity of Pyridinyl Quinazolone Analog against HePG-2 Cancer Cell Line This interactive table summarizes the cytotoxic activity of a PI3K inhibitor analog.

| Compound | Scaffold | Activity against HePG-2 (IC₅₀) | Source |

|---|

| Compound 9 | 2-(pyridin-4-yl)quinazolin-4(3H)-one | 60.29 ± 1.06 μM | researchgate.net |

Cannabinoid Receptor System Modulation by Analogs (Agonism/Antagonism)

The pyridinyl carboxamide scaffold is a key feature in several compounds designed to modulate the cannabinoid receptor system, particularly the CB2 receptor. Research has led to the development of analogs that act as both inverse agonists and agonists.

A series of pyridazinone-4-carboxamides were identified as potent and selective CB2 receptor inverse agonists. nih.govcsic.es One standout compound, 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, demonstrated high affinity for the CB2 receptor with a Ki of 2.0 nM and over 2000-fold selectivity against the CB1 receptor. nih.govcsic.es

Conversely, another class of analogs, N-aryl-2-pyridone-3-carboxamide derivatives, were found to be CB2 receptor agonists. mdpi.com A promising compound from this series exhibited an EC₅₀ of 112 nM in an intracellular cAMP level assay, indicating effective activation of the CB2 receptor. mdpi.com Further studies on 1,3-disubstituted pyrazole (B372694) carboxamides also identified partial agonists of cannabinoid receptors, showing that modifications to the carboxamide portion of the molecule can tune the level of agonism. nih.gov These findings highlight the versatility of the pyridinyl carboxamide and related scaffolds in generating ligands with diverse functional outcomes at the CB2 receptor. nih.govmdpi.comresearchgate.net

Table 2: Cannabinoid Receptor Modulatory Activity of Structural Analogs This interactive table displays the binding affinity and functional activity of various analogs at cannabinoid receptors.

| Compound | Scaffold | Target | Activity | Value | Source |

|---|---|---|---|---|---|

| Compound 9 | Pyridazinone-4-carboxamide | CB2R | Inverse Agonist (Ki) | 2.0 nM | nih.govcsic.es |

| Compound 8d | N-aryl-2-pyridone-3-carboxamide | CB2R | Agonist (EC₅₀) | 112 nM | mdpi.com |

Heat Shock Protein 90 (HSP90) Inhibition in Analogs

Analogs incorporating a carboxamide linked to a nitrogen-containing heterocycle, such as pyrazole or isoxazole (B147169), have proven to be potent inhibitors of Heat Shock Protein 90 (HSP90), a key target in oncology. csic.esnih.govacs.org Structure-based design has led to the development of 4,5-diarylisoxazole and 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides that bind with high affinity to the N-terminal ATP pocket of HSP90. acs.orgnih.gov

One of the most potent compounds, a 4,5-diarylisoxazole derivative known as VER-52296 (or NVP-AUY922), inhibits HSP90 with an IC₅₀ of 21 nM in a fluorescence polarization binding assay. acs.org Another series of resorcinylic pyrazole/isoxazole amides also showed strong inhibition. nih.gov The isoxazole analog VER-50589 had a dissociation constant (Kd) of 4.5 nM, which was significantly more potent than its pyrazole counterpart VER-49009 (Kd = 78.0 nM). nih.gov This enhanced potency was attributed to a more favorable binding enthalpy. nih.gov These compounds effectively induce the degradation of HSP90 client proteins and inhibit the proliferation of human cancer cell lines. acs.org

Table 3: HSP90 Inhibitory Activity of Structural Analogs This interactive table presents the inhibitory concentrations and binding affinities of carboxamide analogs against HSP90.

| Compound | Scaffold | Activity Type | Value | Source |

|---|---|---|---|---|

| VER-52296 (NVP-AUY922) | 4,5-Diarylisoxazole | IC₅₀ | 21 nM | acs.org |

| VER-50589 | Resorcinyl Isoxazole Amide | Kd | 4.5 nM | nih.gov |

| VER-49009 | Resorcinyl Pyrazole Amide | Kd | 78.0 nM | nih.gov |

Glycogen Synthase Kinase-3 Beta (GSK3β) Inhibition in Analogs

The N-(pyridin-yl)carboxamide scaffold is a key structural element in a number of potent inhibitors of Glycogen Synthase Kinase-3 Beta (GSK3β), a kinase implicated in neurodegenerative diseases like Alzheimer's. researchgate.net A series of inhibitors based on an N-(pyridin-2-yl)cyclopropanecarboxamide scaffold were synthesized, leading to the identification of a compound with an IC₅₀ of 70 nM against GSK3β. nih.gov

Crystal structures of related compounds, such as 2-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-4-oxo-4H-1lambda4,3-thiazole-5-carboxamide, complexed with GSK3β have elucidated the key binding interactions necessary for potent inhibition. utoronto.ca Fused heterocyclic systems like pyrazolo[3,4-b]pyridines are also recognized as important scaffolds for GSK3β inhibitors. researchgate.net These studies confirm that the pyridinyl carboxamide moiety is a highly effective pharmacophore for targeting the ATP-binding site of GSK3β. researchgate.netutoronto.ca

Table 4: GSK3β Inhibitory Activity of Pyridinyl Carboxamide Analogs This interactive table shows the inhibitory activity of analogs targeting GSK3β.

| Compound Class/Scaffold | Activity Type | Value | Source |

|---|---|---|---|

| N-(pyridin-2-yl)cyclopropanecarboxamide | IC₅₀ | 70 nM | nih.gov |

Opioid δ Receptor Antagonism in Analogs

While specific δ-opioid receptor antagonists based on the this compound scaffold are not prominently documented, structurally related benzamide (B126) and carboxamide analogs have been developed as high-affinity ligands for the δ-opioid receptor, primarily functioning as agonists. nih.govnih.gov

A notable class of potent and highly selective δ-opioid receptor agonists is based on the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide scaffold. nih.gov The lead compound in this series, known as 6a, exhibits an IC₅₀ of 0.87 nM for the δ-opioid receptor with exceptional selectivity over μ and κ receptors. nih.gov This scaffold is formally derived from the known δ-agonist SNC-80. nih.gov Patents have also described 4-[aryl(piperidin-4-yl)]aminobenzamides as δ-opioid receptor agonists or antagonists. google.com Furthermore, the compound N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide, which shares the cyclopentanecarboxamide (B1346233) moiety with the title compound, is a known fentanyl-related substance, highlighting the utility of this chemical group in designing opioid receptor ligands. incb.org These examples demonstrate that the broader benzamide and carboxamide structures are effective pharmacophores for achieving potent interactions at the δ-opioid receptor, though the identified examples are predominantly agonists. nih.govnih.gov

Table 5: δ-Opioid Receptor Agonist Activity of Structural Analogs This interactive table summarizes the binding affinity of benzamide analogs at the δ-opioid receptor.

| Compound | Scaffold | Target | Activity | Value | Source |

|---|

| Compound 6a | N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | δ-Opioid Receptor | Agonist (IC₅₀) | 0.87 nM | nih.gov |

Tubulin Polymerization Inhibition in Analogs

The disruption of microtubule dynamics is a well-established strategy in cancer therapy. Analogs of this compound, particularly those incorporating a pyridine (B92270) or pyrimidine (B1678525) ring, have been investigated as inhibitors of tubulin polymerization. These compounds often target the colchicine (B1669291) binding site on β-tubulin, leading to cell cycle arrest and apoptosis.

Researchers have designed and synthesized novel diarylpyridines that utilize a rigid pyridine linker to maintain the necessary cis-orientation of the aromatic rings for potent anti-tubulin activity. nih.gov One such compound, 10t , demonstrated significant antiproliferative activity against HeLa, MCF-7, and SGC-7901 cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov Mechanistic studies confirmed that 10t disrupts the cellular microtubule network, arrests the cell cycle at the G2/M phase, and induces apoptosis. nih.gov Molecular modeling suggests that 10t can effectively bind to the colchicine site on microtubules. nih.gov

In a similar vein, heterocyclic-fused pyrimidines have been developed as tubulin polymerization inhibitors. nih.gov These conformationally restricted analogs of verubulin (B1683795) have shown potent in vitro and in vivo biological activities. nih.gov Compounds 4a and 6a were found to effectively inhibit tubulin polymerization in a dose-dependent manner. nih.gov High-resolution X-ray crystal structures of compounds 4a , 4b , 6a , and 8b in complex with tubulin have confirmed their direct binding to the colchicine site. nih.gov

Table 1: Tubulin Polymerization Inhibition by Analogs

| Compound | Target | Activity | Cell Line | IC50 | Source |

| 10t | Tubulin Polymerization | Antiproliferative | HeLa, MCF-7, SGC-7901 | 0.19–0.33 μM | nih.gov |

| 4a | Tubulin Polymerization | Inhibition | - | - | nih.gov |

| 6a | Tubulin Polymerization | Inhibition | - | - | nih.gov |

| 12a | Tubulin Polymerization | Antiproliferative | SGC-7901, A549, HT-1080 | 5 - 52 nM | mdpi.com |

| 25a | Tubulin Polymerization | Anti-tubulin | - | 2.1 ± 0.12 μM | mdpi.com |

Histone Deacetylase 2 (HDAC2) Inhibition in Analogs

Histone deacetylases (HDACs) are key epigenetic regulators, and their inhibition has emerged as a promising therapeutic strategy in oncology. The pyridine and pyridone motifs are recognized as valuable components in the design of HDAC inhibitors.

A series of indole (B1671886) acylhydrazone derivatives of 4-pyridone have been introduced as potential HDAC inhibitors. nih.gov Molecular docking studies of these compounds have been performed to investigate their interactions with HDAC2. nih.gov In another study, multicomponent synthesis has been employed to develop selective HDAC6 inhibitors with bifurcated capping groups. nih.gov While the primary focus was on HDAC6, the inhibitory activities against other isoforms, including HDAC1 (which is closely related to HDAC2), were also evaluated. nih.gov For instance, the cyclohexyl-analog demonstrated an IC50 of 2.06 μM against HDAC1. nih.gov

Furthermore, research on novel Vorinostat analogs has led to the development of compounds with improved HDAC inhibition. researchgate.net Although the primary target in this study was HDAC8, the methodology highlights the potential for developing isoform-selective inhibitors based on the core scaffold. researchgate.net The design of such analogs often involves modifying the zinc-binding group (ZBG) to achieve desired potency and selectivity. mdpi.com

Table 2: HDAC Inhibition by Analogs

| Compound | Target | Activity | IC50 | Source |

| Cyclohexyl-analog | HDAC1 | Inhibition | 2.06 μM | nih.gov |

| Benzyl-analog | HDAC1 | Inhibition | >10 μM | nih.gov |

| 6b | HDAC Inhibition | Antiproliferative (MDA-MB-231) | 76.7 µM | researchgate.net |

| 6b | HDAC Inhibition | Antiproliferative (MCF-7) | 45.7 µM | researchgate.net |

Neuropeptide Y Y5 Receptor (NPYY5) Antagonism in Analogs

The Neuropeptide Y (NPY) system, particularly the Y5 receptor (NPY5R), is implicated in the regulation of appetite and energy homeostasis, making it an attractive target for the treatment of obesity. While direct structural analogs of this compound as NPY5R antagonists were not prominently featured in the reviewed literature, the development of other small molecule NPY5R antagonists provides valuable insights into the therapeutic potential and challenges associated with targeting this receptor.

Several non-peptide Y5R antagonists have been developed and have even progressed to clinical trials. nih.gov For example, MK-0557 and velneperit (S-2367) were evaluated in Phase II trials for obesity. nih.gov However, these trials were discontinued (B1498344) due to a lack of clinically significant efficacy, despite being well-tolerated. nih.gov

More recent research has explored the role of NPY receptors in cancer. Pharmacological inhibition of NPY1R and NPY5R has been shown to reduce migration, proliferation, and signaling in breast cancer cell models, particularly under hypoxic conditions. nih.gov Antagonizing NPY5R specifically was found to significantly decrease the invasiveness of estrogen receptor-positive MCF7 cells in 3D spheroid models. nih.gov These findings suggest that NPYR antagonists may have therapeutic applications beyond metabolic diseases. nih.gov

CC-Chemokine Receptor 2 (CCR2) Antagonism in Analogs

The CC-chemokine receptor 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes to sites of inflammation. Consequently, CCR2 antagonists are being investigated for the treatment of various inflammatory and autoimmune diseases. The N-substituted cyclopentanecarboxamide scaffold is a key feature in a number of potent CCR2 antagonists.

Researchers at Merck have described a series of potent CCR2 antagonists based on a 1-alkyl-cyclopentane carboxamide scaffold. nih.gov Structure-activity relationship (SAR) studies have focused on replacing the 4-(4-fluorophenyl)piperidine (B1272349) moiety with 4-heteroaryl piperidine (B6355638) and 4-(carboxyphenyl)-piperidine subunits. nih.gov These modifications have led to analogs with retained potency in CCR2 binding assays and improved selectivity against the IKr channel, a common off-target liability. nih.gov

Further SAR studies on the C(1) substituent of the cyclopentane (B165970) ring revealed that short, branched alkyl groups such as isopropyl, isobutyl, or cyclopropyl (B3062369) are optimal for both human and murine CCR2 binding activity. researchgate.net The development of dual CCR2 and CCR5 antagonists has also been an area of active research, with compounds like INCB10820/PF-4178903 being selected as clinical candidates. researchgate.net

Table 3: CCR2 Antagonism by Analogs

| Compound | Target | Activity | IC50 | Source |

| INCB10820/PF-4178903 | CCR2/CCR5 | Dual Antagonist | - | researchgate.net |

| MK0812 | CCR2 | Antagonist | 5.0 nM (binding) | - |

| Compound 59 | CCR2 | Antagonist | Nanomolar range | researchgate.net |

Polo-like Kinase 1 Polo-Box Domain (Plk1 PBD) Inhibition in Analogs

Polo-like kinase 1 (Plk1) is a critical regulator of mitosis, and its overexpression is a common feature of many human cancers. The polo-box domain (PBD) of Plk1 is a unique substrate-binding domain that offers an alternative therapeutic target to the highly conserved ATP-binding site of the kinase domain.

Research into small molecule inhibitors of the Plk1 PBD has identified compounds that can effectively block its function. In one study, a series of triazoloquinazolinone-derived inhibitors were investigated. nih.gov The N-4-pyridylethyl analogue 10 was found to be slightly more potent than the corresponding N-2-phenylethyl derivative 4 . nih.gov However, the introduction of a fluorine atom at the 9-position of the pyridyl ring in compound 11 resulted in a 7-fold decrease in affinity. nih.gov This highlights the sensitivity of the PBD to subtle structural modifications of the inhibitor.

More recently, peptide-based inhibitors have been identified through pharmacophore-based virtual screening that can simultaneously target the PBD of Plk1 and the PB3 of Plk4. nih.govPeptide-2 from this study demonstrated nanomolar binding affinity for both targets and inhibited the growth of cervical cancer cells with an IC50 of 0.44 ± 0.03 μM. nih.gov

Table 4: Plk1 PBD Inhibition by Analogs

| Compound | Target | Activity | IC50 | Kd | Source |

| 4 (N-2-phenylethyl derivative) | Plk1 PBD | Inhibition | - | - | nih.gov |

| 10 (N-4-pyridylethyl analogue) | Plk1 PBD | Inhibition | - | - | nih.gov |

| 11 (9-fluoro-N-4-pyridylethyl analogue) | Plk1 PBD | Inhibition | - | - | nih.gov |

| Peptide-2 | Plk1 PBD/Plk4 PB3 | Dual Inhibition | 0.44 ± 0.03 μM | 8.02 ± 0.16 nM | nih.gov |

Modulation of Cellular Pathways and Processes (in vitro/preclinical models)

Impact on Inflammatory Responses

Analogs of this compound, particularly those incorporating pyridine and pyrimidine rings, have demonstrated significant anti-inflammatory activities in various in vitro and preclinical models. These effects are often mediated through the inhibition of key inflammatory pathways.

A series of N-(3-arylaminopyridin-4-yl)alkanesulfonamides, designed as analogs of the COX-2 preferential inhibitor nimesulide, have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Compounds 19c , 23b , and 23c from this series displayed potent inhibitory activity against cyclooxygenase (COX) enzymes, with a COX-2/COX-1 selectivity ratio comparable to or greater than that of celecoxib. nih.gov In a carrageenan-induced pleurisy model in rats, several of these compounds demonstrated in vivo anti-inflammatory activity and the ability to reduce leukocyte infiltration. nih.gov

The anti-inflammatory potential of pyrimidine derivatives has also been extensively studied. nih.gov These compounds can exert their effects by inhibiting crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov Furthermore, the antagonism of CCR2, as discussed in section 4.1.10, directly impacts inflammatory responses by blocking the migration of monocytes to inflamed tissues. nih.gov A CCR2 antagonist was shown to attenuate calcium oxalate-induced kidney oxidative stress and inflammation by regulating macrophage activation. nih.gov This was evidenced by a reduction in M1 polarization of THP-1 cells and a decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Effects on Cell Proliferation and Apoptosis

Structural analogs of this compound have demonstrated significant effects on cell proliferation and apoptosis, key processes in cancer progression.

A series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives, which share the carboxamide moiety, have been synthesized and evaluated for their in-vitro antitumor activity against various cancer cell lines. orientjchem.org One promising compound from this series, 5i , exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 value of 3.25 μM, which is more potent than the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 = 6.77 μM) in the same study. orientjchem.orgpatsnap.com Further investigation into its mechanism of action revealed that compound 5i induced apoptosis, evidenced by an increase in the pre-G1 cell population, and caused cell cycle arrest at the G2/M phase in MCF-7 cells. orientjchem.org

Table 1: Cytotoxic Activity of Compound 5i and Doxorubicin

| Compound | MCF-7 (IC50 in µM) | HepG2 (IC50 in µM) | A549 (IC50 in µM) | Caco-2 (IC50 in µM) |

|---|---|---|---|---|

| Compound 5i | 3.25 | 11.5 | 6.95 | 8.98 |

| Doxorubicin | 6.77 | 3.07 | 0.887 | 2.78 |

Similarly, new tripentone analogs, which feature a fused azaindole system, have been shown to possess antiproliferative activity. The most active of these analogs demonstrated the ability to induce a clear shift of viable cells towards early apoptosis without causing necrotic effects. nih.gov Flow cytometry analysis indicated that this compound also caused alterations in the cell cycle, inhibiting its progression in the S and G2/M phases. nih.gov

Another class of related compounds, thiophene (B33073) carboxamide derivatives, have been synthesized as biomimetics of the natural anticancer agent Combretastatin A-4. mdpi.comresearchgate.net These compounds exhibited considerable anticancer activity, with two particular derivatives, 2b and 2e , being the most active against the Hep3B cancer cell line, with IC50 values of 5.46 and 12.58 µM, respectively. mdpi.com In a 3D spheroid model, these compounds disrupted the surface of Hep3B cancer cell spheroids, forcing them into a globular aggregation. mdpi.com

The cytotoxic action of another group of analogs, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, was linked to their ability to induce Nur77-dependent apoptosis. nih.gov The lead compound from this series, 8b , showed potent activity against various liver cancer cell lines and was found to promote the targeting of Nur77 to the mitochondria. nih.gov

Signal Transduction Pathway Modulation

The pyridine-amide scaffold is a key feature in molecules designed to modulate specific signal transduction pathways, particularly those involving protein kinases.

One area of significant interest is the inhibition of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of many human cancers. A series of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been designed and synthesized as potential c-Met kinase inhibitors. The most promising compound from this series, 26a , demonstrated a c-Met IC50 value of 0.016 μM and showed significant cytotoxicity against A549, H460, and HT-29 cancer cell lines. nih.gov

Another relevant signaling pathway involves dipeptidyl peptidase IV (DPP-4), a serine protease that deactivates incretin (B1656795) hormones and is a target for the treatment of type 2 diabetes. A study on aminomethyl-pyridines as potential DPP-4 inhibitors revealed that the substitution pattern on the pyridine ring was crucial for inhibitory activity. nih.gov Specifically, pyridines with an aminomethyl group in the β-position to the ring nitrogen showed activity, while regioisomers with the aminomethyl group in the α-position were inactive. nih.gov This highlights the importance of the precise arrangement of functional groups for effective interaction with the target protein.

DNA Damage Response Modulation (e.g., APE1 related compounds)

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as Ref-1, is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA damage caused by oxidation and alkylation. patsnap.com Inhibiting APE1 can sensitize cancer cells to DNA-damaging agents, making it an attractive therapeutic target. patsnap.com

While there is no direct evidence of this compound as an APE1 inhibitor, several small molecules with structural similarities have been identified as such. These inhibitors work by blocking the endonuclease activity of APE1, leading to an accumulation of unrepaired DNA lesions and ultimately cell death. patsnap.com

One of the first reported APE1 inhibitors is CRT0044876 (7-nitroindole-2-carboxylic acid), with a reported IC50 of approximately 3 μM. nih.govmedchemexpress.com This compound has been shown to potentiate the cytotoxicity of DNA-damaging agents. medchemexpress.com Another example is APE1 Inhibitor III (N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide), which is a potent and competitive inhibitor of APE1. nih.gov

The development of second-generation Ref-1/APE1 inhibitors has led to compounds with improved potency. These new analogs have demonstrated the ability to inhibit the redox function of Ref-1, which is involved in the activation of transcription factors like NFκB and HIF1α that are crucial for tumor development. nih.gov

The inhibition of APE1 is a promising strategy for cancer therapy, and the exploration of novel chemical scaffolds, such as that of this compound and its analogs, could lead to the discovery of new and effective APE1 inhibitors.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Analysis of N Pyridin 4 Yl Cyclopentanecarboxamide Scaffolds

Impact of Pyridine (B92270) Ring Substitution on Biological Activity and Selectivity

Research on 4-aminopyridine (B3432731) (4AP) derivatives, which are precursors to the N-(pyridin-4-yl)amide core, reveals important SAR insights. Studies on these analogs as blockers of voltage-gated potassium channels (KV) have shown that small modifications at the 3-position of the pyridine ring are permissible and that the in vivo potency is highly correlated with the compound's pKa. The protonated form of the pyridine ring is often required to block the channel, while the neutral form is necessary for crossing the blood-brain barrier.

For instance, substituting the 3-position with a methyl group (3-methyl-4-aminopyridine) was found to be approximately sevenfold more potent than the parent 4-aminopyridine. Conversely, a methoxy group at the same position led to a three- to four-fold decrease in potency, and a trifluoromethyl group at the 2-position resulted in a 60-fold reduction in activity. These findings suggest that both steric and electronic factors of the substituent play a critical role in modulating biological activity. Electron-donating groups can increase the electron density of the pyridine system, potentially enhancing interactions with the target protein.

| Compound | Substituent | Relative Potency (vs. 4-AP) |

|---|---|---|

| 4-Aminopyridine (4-AP) | -H | 1x |

| 3-Methyl-4-aminopyridine | 3-CH3 | ~7x more potent |

| 3-Methoxy-4-aminopyridine | 3-OCH3 | ~3-4x less potent |

| 2-Trifluoromethyl-4-aminopyridine | 2-CF3 | ~60x less potent |

Influence of Cyclopentane (B165970) Moiety Modifications on Potency

Studies on analogous N-cycloalkyl carboxamide series have demonstrated the importance of the ring size. For example, in a series of adenosine 5′-carboxamide derivatives acting as adenosine receptor (AR) agonists, the size of the N-cycloalkyl group influenced both affinity and efficacy. The N-cyclopentyl derivative was identified as a full agonist at the A1AR subtype, whereas the smaller N-cyclobutyl analog acted only as a partial agonist, indicating that the five-membered ring was optimal for achieving the desired biological response in that specific target.

In a different context, for a series of 1-(2-acylhydrazinocarbonyl)-cycloalkylcarboxamides designed as caspase-1 inhibitors, larger cycloalkyl rings were favored. Cyclohexyl derivatives were found to be more potent than their smaller cyclopentyl, cyclobutyl, or cyclopropyl (B3062369) homologues. This suggests that the target's binding pocket in that case was larger and could better accommodate a six-membered ring, leading to enhanced hydrophobic interactions and higher potency. These examples underscore that the optimal cycloalkyl ring size is highly dependent on the specific topology of the target's binding site.

| Compound Series | N-Cycloalkyl Group | Efficacy at A1AR |

|---|---|---|

| Adenosine 5'-carboxamides | Cyclopropyl | Full Agonist |

| Adenosine 5'-carboxamides | Cyclobutyl | Partial Agonist (65%) |

| Adenosine 5'-carboxamides | Cyclopentyl | Full Agonist |

Role of Amide Linker Variations and Nitrogen Methylation

The amide linker is a crucial structural element that properly orients the pyridine and cyclopentane moieties within the binding site. The N-H group of the secondary amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions often provide a key anchoring point to the target protein.

Methylation of the amide nitrogen (N-methylation) is a common medicinal chemistry strategy that can have profound effects on a compound's properties. This modification removes the hydrogen bond donating capability of the amide N-H group, which can lead to a significant loss of potency if this interaction is critical for binding. For example, in a series of pyrimidine-4-carboxamide inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), methylation of the amide nitrogen resulted in a complete loss of biological activity, highlighting the essential role of the N-H as a hydrogen bond donor. researchgate.net

Furthermore, N-methylation can alter the molecule's conformation. It can disrupt intramolecular hydrogen bonds, leading to a loss of planarity and an increase in the water-accessible polar surface area. wordpress.com This conformational change can impact solubility, lipophilicity, and ultimately, biological activity. wordpress.com The addition of a methyl group also increases steric bulk, which could lead to a steric clash within a tight binding pocket, thereby reducing affinity. researchgate.net However, in some cases, the added methyl group can enter a new hydrophobic pocket, potentially increasing potency. This so-called "magic methyl effect" underscores the complex and context-dependent consequences of N-methylation. acs.org

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. For the N-(pyridin-4-yl)cyclopentanecarboxamide scaffold, bioisosteric replacements can be considered for both the pyridine and cyclopentane moieties.

For the cyclopentane ring, which serves as a hydrophobic space-filling element, a potential bioisostere is the bicyclo[1.1.1]pentane (BCP) motif. BCPs have been successfully used as non-classical bioisosteres for phenyl rings and can serve as rigid scaffolds that project substituents with defined spatial vectors, similar to a cycloalkane. nih.gov Replacing a cyclopentyl group with a BCP could alter the exit vectors of the molecule, potentially leading to improved interactions with the target while also modifying physicochemical properties such as solubility and metabolic stability.

Rational Design Principles for Modulating Target Affinity and Efficacy

The rational design of more potent and selective analogs of the this compound scaffold relies on a deep understanding of its interactions with the target protein, often guided by structural biology techniques like X-ray crystallography or computational methods like molecular docking.

A key design principle involves optimizing the hydrogen bonding network. As seen in many kinase inhibitors, the pyridine nitrogen often forms a critical hydrogen bond with a "hinge" region of the enzyme. Substituents on the pyridine ring can be used to fine-tune the basicity (pKa) of this nitrogen, thereby modulating the strength of this key interaction.

Another important consideration is the concept of amide-heteroarene π-stacking. The interaction between the π-surface of the amide linker and the electron-deficient pyridine ring can be influenced by their relative orientation and dipole moments. Favorable stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site can significantly contribute to binding affinity. Computational models can help predict and optimize these interactions by suggesting modifications that lead to more favorable geometries.

Finally, structure-based drug design can identify specific hydrophobic pockets that can be filled by modifying the cyclopentane ring or by adding substituents to the pyridine ring. For example, if an unfilled hydrophobic pocket is identified near the cyclopentane moiety, expanding the ring to a cyclohexane or adding an alkyl substituent could lead to a substantial increase in potency. This rational, iterative process of design, synthesis, and testing is fundamental to transforming a lead scaffold into a highly effective therapeutic agent.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a ligand and its target protein's active site.

While no specific molecular docking studies have been published for N-(pyridin-4-yl)cyclopentanecarboxamide, research on analogous pyridine-3-carboxamide (B1143946) derivatives highlights how this technique is applied. In a study targeting the bacterial wilt pathogen Ralstonia solanacearum, a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) (pyridine-3-carboxamide) derivatives were synthesized and evaluated. nih.gov Molecular docking was used to predict their binding interactions with a target protein from the pathogen. nih.gov The simulations revealed that these compounds could fit within the active site, and their binding was stabilized by various molecular interactions. nih.gov For instance, the most potent compound in the series, compound 4a , demonstrated significant interactions with the protein's active site amino acids, which supported its observed biological activity against the pathogen. nih.gov

Table 1: Example of Molecular Interactions Identified via Docking for an Analogous Pyridine-3-Carboxamide Derivative

| Compound | Interacting Residues | Type of Interaction | Reference |

|---|

This example demonstrates that if a biological target for this compound were identified, molecular docking would be a primary tool to predict its binding orientation and affinity, guiding further experimental validation.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational changes of a ligand and a protein, the stability of the ligand-protein complex, and the energetic details of their interaction.

No MD simulation studies have been specifically conducted on this compound. However, the utility of this method is well-documented for similar compounds. For example, MD simulations are often used to refine the results of molecular docking. After docking a ligand into a protein's active site, a simulation running for nanoseconds can confirm the stability of the predicted binding pose. It can reveal how the protein structure adapts to the ligand and the role of water molecules in mediating the interaction. Research on various pyridine (B92270) carboxamide derivatives has employed MD simulations to confirm the stability of the ligand-receptor complex and validate the docking results. mdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand's binding pose over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Binding Free Energy Calculations (e.g., MM/PBSA): To provide a more accurate estimation of binding affinity than docking scores alone.

These simulations offer critical insights into the dynamic nature of molecular recognition, which is a factor that static docking models cannot fully capture.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, often performed using Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. These methods can accurately predict properties such as molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, QM calculations could provide valuable information. Although no specific studies are available for this compound, research on other heterocyclic carboxamides routinely employs these methods. For instance, DFT calculations are used to:

Optimize the molecular geometry to its lowest energy state.

Calculate the molecular electrostatic potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding where the molecule is likely to interact with a biological target.

Table 2: Hypothetical Reactivity Descriptors from QM Calculations

| Parameter | Description | Hypothetical Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | A higher HOMO energy would suggest a greater tendency to donate electrons in a reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | A lower LUMO energy would indicate a greater propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

These calculations are fundamental for understanding the intrinsic electronic properties that govern the molecule's behavior and potential interactions.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to rapidly screen large databases of virtual compounds to find new, structurally diverse molecules with the potential for similar biological activity.

This approach has been successfully applied to series of carboxamide-containing compounds. In a study on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides, researchers developed a 3D-QSAR (Quantitative Structure-Activity Relationship) model. researchgate.net This type of model is closely related to pharmacophore modeling and quantitatively correlates the 3D properties of molecules with their biological activity. researchgate.net Such models generate contour maps that show which regions of the molecule are sensitive to modification, indicating where substitutions would be favorable or unfavorable for activity. researchgate.net

If a set of active compounds with a scaffold similar to this compound were discovered, a pharmacophore model could be built to:

Define the key chemical features required for activity.

Perform virtual screening to identify novel potential inhibitors from vast chemical libraries.

Guide the design of new derivatives with potentially enhanced potency.

Homology Modeling and Receptor Structure Prediction for Target Understanding

When the experimental 3D structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be used to predict its structure. This method relies on the known experimental structure of a related homologous protein (the "template"). By aligning the amino acid sequence of the target protein with the template sequence, a 3D model of the target can be constructed.

This predicted receptor structure is invaluable for subsequent computational studies. For instance, if this compound was found to have activity against a protein with no available crystal structure, homology modeling would be the first step to enable structure-based drug design. Researchers could:

Identify a suitable template protein with high sequence identity.

Build a 3D model of the target protein.

Assess the quality and validate the stereochemistry of the model.

Use the validated model for molecular docking and molecular dynamics simulations with this compound to understand its binding mechanism.

The accuracy of a homology model is highly dependent on the sequence identity between the target and the template, with higher identity leading to more reliable models.

Perspectives and Future Directions in N Pyridin 4 Yl Cyclopentanecarboxamide Research

Development of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of N-(pyridin-4-yl)cyclopentanecarboxamide offers multiple sites for chemical modification to generate a library of novel derivatives with potentially improved pharmacological properties. Structure-activity relationship (SAR) studies on related pyridine (B92270) carboxamide analogs have demonstrated that substitutions on both the pyridine ring and the carboxamide moiety can significantly influence biological activity. nih.govnih.govnih.gov

Future research could systematically explore substitutions on the cyclopentane (B165970) ring. For instance, the introduction of various functional groups, such as hydroxyl, amino, or alkyl groups, could modulate the compound's lipophilicity, solubility, and interactions with target proteins. The stereochemistry of these substituents would also be a critical factor to investigate, as seen in studies of other cyclic compounds where different stereoisomers exhibited varied biological effects. nih.gov

Modifications to the pyridine ring are also a promising avenue. The addition of electron-donating or electron-withdrawing groups could alter the electronic properties of the pyridine nitrogen, potentially enhancing its ability to form key hydrogen bonds with biological targets. nih.gov Research on other pyridine-containing compounds has shown that such modifications can lead to significant gains in potency and selectivity. longdom.org

The development of these derivatives will rely on established and innovative synthetic methodologies. The fundamental amide bond formation between a cyclopentanecarboxylic acid derivative and 4-aminopyridine (B3432731) serves as the foundational reaction. researchgate.net More advanced synthetic routes could be employed to create more complex derivatives, including multi-step syntheses and the use of modern coupling reagents to improve yields and purity. google.com

Table 1: Potential Sites for Derivatization of this compound and Their Potential Effects

| Modification Site | Potential Modifications | Potential Effects on Pharmacological Properties |

| Cyclopentane Ring | Alkyl, Aryl, Hydroxyl, Amino groups | Altered lipophilicity, solubility, and steric interactions |

| Pyridine Ring | Halogens, Alkoxy, Nitro groups | Modified electronic properties and hydrogen bonding potential |

| Amide Linker | N-methylation, replacement with bioisosteres | Improved metabolic stability and conformational rigidity |

Integration of Advanced Computational and Experimental Methodologies

The exploration of this compound and its derivatives can be significantly accelerated through the integration of computational and experimental techniques. In silico methods, such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the potential binding modes of these compounds with various biological targets. nih.gov

For example, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to build predictive models. nih.gov These models can help in prioritizing the synthesis of derivatives with the highest predicted potency and selectivity, thereby streamlining the drug discovery process.

These computational predictions must be validated through robust experimental methodologies. High-throughput screening (HTS) of a library of this compound derivatives against a panel of biological targets can identify initial hits. Subsequent detailed in vitro assays would then be necessary to confirm activity and determine key parameters such as IC50 or EC50 values.

Advanced analytical techniques will also be crucial. X-ray crystallography of co-crystals of active derivatives with their target proteins can provide a definitive understanding of the binding interactions at an atomic level. This information is invaluable for the rational design of subsequent generations of more potent and selective inhibitors.

Exploration of New Biological Targets and Therapeutic Areas

The pyridine and carboxamide moieties are present in a wide range of biologically active molecules, suggesting that this compound and its derivatives could interact with a variety of biological targets and have applications in multiple therapeutic areas. researchgate.netchemicalbook.com

One potential area of investigation is in oncology. Pyridone derivatives, which are structurally related to the pyridine moiety, are found in several approved anti-cancer drugs. researchgate.net Furthermore, novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their potential as anti-angiogenic and DNA cleavage agents. longdom.org This suggests that derivatives of this compound could be explored for their anti-proliferative and anti-angiogenic activities.

Another promising therapeutic area is infectious diseases. For instance, N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been investigated as inhibitors of Leishmania CYP51 and CYP5122A1, enzymes crucial for the survival of the parasite. nih.gov This indicates that the pyridin-4-yl motif can be a key pharmacophore for targeting microbial enzymes.

Furthermore, the structural similarity to inhibitors of Rho-associated kinase (ROCK) suggests a potential role in cardiovascular and neurological disorders. nih.gov The pyridine-3-carboxamide (B1143946) scaffold has also been associated with a broad spectrum of biological activities, including antiviral, antibacterial, and antifungal properties. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |

| Oncology | Kinases, DNA | Pyridone and piperidine-4-carboxamide derivatives show anti-cancer activity. researchgate.netlongdom.org |

| Infectious Diseases | CYP51, other microbial enzymes | Pyridin-4-yl containing compounds inhibit parasitic enzymes. nih.gov |

| Cardiovascular Diseases | Rho-associated kinase (ROCK) | N-ethyl-4-(pyridin-4-yl)benzamide derivatives are ROCK1 inhibitors. nih.gov |

| Inflammatory Diseases | IKK-2 | Aminopyridinecarboxamides have shown anti-inflammatory potential. nih.gov |

Collaborative Research Opportunities in Chemical Biology and Drug Discovery

The successful development of this compound from a compound of interest to a potential therapeutic agent will require a multidisciplinary and collaborative approach. The complexity of modern drug discovery necessitates the integration of expertise from various fields.

Collaborations between synthetic organic chemists, computational chemists, and biologists will be essential. Synthetic chemists can design and create novel derivatives, while computational chemists can guide these efforts through predictive modeling. Biologists will then be needed to perform the in vitro and in vivo testing to evaluate the biological activity and therapeutic potential of these new compounds.

Partnerships between academic research institutions and pharmaceutical companies can also be highly beneficial. Academic labs can often provide the innovative basic research and target validation, while pharmaceutical companies have the resources and experience in preclinical and clinical development to translate these findings into new medicines.

Furthermore, open science initiatives and data-sharing platforms can accelerate progress by allowing researchers from around the world to share their findings and collaborate on new ideas. Such collaborations can foster a more efficient and effective drug discovery pipeline for promising scaffolds like this compound.

Q & A

Q. What role do non-covalent interactions play in the solid-state packing of derivatives?

- Methodology : Analyze crystal packing via Mercury software to identify dominant interactions (e.g., N—H⋯S vs. C—H⋯π). For example, thiocyanate anions in co-crystals mediate extended networks via N—H⋯S hydrogen bonds .

Contradiction Resolution & Validation

Q. How to validate conflicting reports on biological activity across studies?

- Methodology : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Cross-reference with orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays). Discrepancies may arise from impurity profiles (HPLC >98% purity required) .

Q. What computational tools resolve ambiguities in NMR assignments?

- Methodology : Use 2D NMR (HSQC, HMBC) to correlate ambiguous protons. For example, cyclopentyl CH₂ groups show ¹H-¹³C correlations at δ 1.5–2.1 ppm (HSQC) and long-range couplings to carbonyl carbons (HMBC) .

Advanced Synthesis & Modification

Q. How to design one-pot syntheses for carboxamide derivatives with reduced byproducts?

- Methodology : Utilize coupling agents (e.g., HATU) in DMF with DIEA base for amide bond formation. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane). For example, cyclopentane-carboxamide derivatives achieve >90% conversion in 4 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.